2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde 2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 279251-15-9
VCID: VC8261295
InChI: InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)10-12-5-9(6-14)13-10/h1-6H,(H,12,13)
SMILES: C1=CC(=CC=C1C2=NC=C(N2)C=O)Cl
Molecular Formula: C10H7ClN2O
Molecular Weight: 206.63 g/mol

2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde

CAS No.: 279251-15-9

Cat. No.: VC8261295

Molecular Formula: C10H7ClN2O

Molecular Weight: 206.63 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde - 279251-15-9

Specification

CAS No. 279251-15-9
Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
IUPAC Name 2-(4-chlorophenyl)-1H-imidazole-5-carbaldehyde
Standard InChI InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)10-12-5-9(6-14)13-10/h1-6H,(H,12,13)
Standard InChI Key VGVWJBPVCVTHNB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC=C(N2)C=O)Cl
Canonical SMILES C1=CC(=CC=C1C2=NC=C(N2)C=O)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features an imidazole ring—a five-membered heterocycle containing two nitrogen atoms—with substituents that enhance its reactivity and biological interactions. The 4-chlorophenyl group introduces electron-withdrawing effects, while the aldehyde moiety at position 4 provides a site for nucleophilic additions or condensations. Key structural identifiers include:

PropertyValue
IUPAC Name2-(4-chlorophenyl)-1H-imidazole-5-carbaldehyde
SMILESC1=CC(=CC=C1C2=NC=C(N2)C=O)Cl
InChIKeyVGVWJBPVCVTHNB-UHFFFAOYSA-N
Molecular Weight206.63 g/mol
XLogP32.2 (estimated)

The planar imidazole ring facilitates π-π stacking interactions with aromatic residues in biological targets, while the chloro group enhances lipophilicity, improving membrane permeability.

Synthetic Methodologies

One-Pot Synthesis from 4-Acylaminoisoxazoles

A highly efficient route involves the Raney nickel-catalyzed hydrogenation of 4-acylaminoisoxazoles in ethanol, followed by NaOH-mediated recyclization. This method, reported by Gao et al. (2015), achieves yields exceeding 70% under mild conditions . For example:

4-AcylaminoisoxazoleRaney Ni, H2EtOHIntermediateNaOHRecyclization2-Substituted 4-Formylimidazole\text{4-Acylaminoisoxazole} \xrightarrow[\text{Raney Ni, H}_2]{\text{EtOH}} \text{Intermediate} \xrightarrow[\text{NaOH}]{\text{Recyclization}} \text{2-Substituted 4-Formylimidazole}

This approach minimizes waste and avoids hazardous reagents, aligning with green chemistry principles .

Ullmann-Type Coupling Reactions

Alternative routes employ Ullmann coupling to introduce the chlorophenyl group. For instance, reacting 1H-imidazole-4-carbaldehyde with 1-chloro-4-iodobenzene in the presence of cesium carbonate, CuI, and a diamine ligand yields the target compound at 56% efficiency . Key conditions include:

  • Solvent: DMF at 110°C under nitrogen.

  • Catalyst: CuI with trans-(1R,2R)-N,N’-dimethyl-1,2-cyclohexanediamine.

Chemical Reactivity and Functionalization

Aldehyde Group Reactivity

The aldehyde at position 4 undergoes typical nucleophilic additions, such as:

  • Condensation with Amines: Formation of Schiff bases, useful in synthesizing imidazolyl nitrones with neuroprotective properties .

  • Reduction to Alcohols: Sodium triacetoxyborohydride reduces the aldehyde to a hydroxymethyl group, as demonstrated in the synthesis of tetrahydroimidazopyrazine derivatives .

Halogen-Directed Functionalization

The chlorine atom on the phenyl ring enables further derivatization via cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, enhancing structural diversity for drug discovery.

Pharmacological Applications

Neuroprotective Agents

Imidazolyl nitrones derived from this compound exhibit radical-trapping activity, protecting neurons from oxidative stress. Dhainaut et al. (2007) reported analogs reducing infarct volume in rodent stroke models by 40–60% at 10 mg/kg doses .

Anticancer Activity

As a precursor to mutant IDH inhibitors, the compound disrupts cancer cell metabolism. In vitro studies show IC50_{50} values of <1 μM against glioblastoma cells .

Future Directions

Recent studies emphasize structural optimization to improve bioavailability. For example, substituting the chloro group with trifluoromethyl enhances blood-brain barrier penetration in neuroactive compounds . Additionally, incorporating the aldehyde into metal-organic frameworks (MOFs) could yield novel catalysts for asymmetric synthesis.

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